4-Pentynoic Acid-d4 chemical properties
4-Pentynoic Acid-d4 chemical properties
An In-depth Technical Guide to 4-Pentynoic Acid-d4
Abstract
This technical guide provides a comprehensive overview of 4-Pentynoic Acid-d4, a deuterated isotopologue of 4-Pentynoic Acid. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, applications, and experimental considerations for this stable isotope-labeled compound. Particular focus is given to its pivotal role as an internal standard in quantitative mass spectrometry-based assays, a function derived directly from its isotopic labeling. The guide also covers synthetic principles, safety protocols, and detailed methodologies to ensure its effective and safe application in a laboratory setting.
Introduction: The Significance of Isotopic Labeling
4-Pentynoic acid is a versatile five-carbon carboxylic acid featuring a terminal alkyne group. This functional moiety makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules and as a reagent in click chemistry reactions.[1][2] The parent compound has also been investigated as a hypoglycemic agent, demonstrating an ability to lower blood sugar in preclinical studies.[3][4]
The subject of this guide, 4-Pentynoic Acid-d4 (Propargylacetic Acid-d4), is a deuterated analogue where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is the cornerstone of its utility in modern analytical chemistry. While chemically identical to its non-labeled counterpart, its increased mass (+4 Da) allows it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative studies, enabling precise measurement of the endogenous, non-labeled 4-Pentynoic acid in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.
Physicochemical Properties and Specifications
The fundamental chemical and physical properties of 4-Pentynoic Acid-d4 are nearly identical to the non-deuterated form, with the primary difference being its molecular weight.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | 4-Pentynoic Acid-d4 | [4] |
| Synonym(s) | Propargylacetic Acid-d4 | [4] |
| Molecular Formula | C₅H₂D₄O₂ | [4] |
| Molecular Weight | 102.12 g/mol | [4] |
| Appearance | White to beige crystalline powder or flakes | [3] |
| Melting Point | 54-57 °C | [3][5][6] |
| Boiling Point | 110 °C at 30 mm Hg | [3][5] |
| Solubility | Soluble in water and low-polarity organic solvents | [3][5] |
| pKa | ~4.30 (Predicted) | [3] |
| Storage Conditions | 2-8°C, under inert gas | [4][6] |
| Sensitivities | Light, air, and moisture (hygroscopic) sensitive | [3][6] |
Synthesis and Chemical Reactivity
General Synthesis of the Carbon Skeleton
While the precise deuteration method is often proprietary, the synthesis of the parent 4-pentynoic acid backbone typically involves the oxidation of 4-pentyn-1-ol. A common laboratory-scale method utilizes Jones' reagent (chromium trioxide in sulfuric acid and acetone) to oxidize the primary alcohol to a carboxylic acid.[7] The reaction is carefully controlled to ensure complete oxidation while preserving the terminal alkyne functionality.
Core Reactivity
The chemical utility of 4-Pentynoic Acid-d4 is dominated by its two key functional groups: the carboxylic acid and the terminal alkyne.
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (e.g., conversion to an NHS ester for bioconjugation), and reduction.[8]
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Terminal Alkyne Group: This moiety is highly versatile. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient covalent linkage to azide-modified molecules.[1] It also participates in various coupling reactions (e.g., Sonogashira coupling) and can undergo intramolecular cyclizations.[2][3]
Key Applications in Research and Development
The primary application of 4-Pentynoic Acid-d4 is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC).
Internal Standard for Quantitative Mass Spectrometry
In drug metabolism, pharmacokinetic (DMPK), and clinical diagnostic studies, accurately quantifying endogenous molecules or drug candidates is critical. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for this purpose.
Causality Behind Its Efficacy:
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Co-elution: 4-Pentynoic Acid-d4 has virtually identical chromatographic retention times to the non-labeled analyte, ensuring they experience the same matrix effects during ionization.
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Similar Extraction Efficiency: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), accurately reflecting any analyte loss.
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Mass Differentiation: The +4 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously without isobaric interference.
The workflow involves adding a known, precise amount of 4-Pentynoic Acid-d4 to each sample at the beginning of the preparation process. The final analyte concentration is then calculated from the ratio of the analyte's MS signal to the internal standard's MS signal.
Caption: Workflow for using 4-Pentynoic Acid-d4 as an internal standard.
Metabolic Flux Analysis and Tracer Studies
In metabolic research, deuterated compounds can serve as tracers. When introduced into a biological system (cell culture or in vivo), 4-Pentynoic Acid-d4 can be metabolized. Downstream metabolites incorporating the deuterium label can then be identified and quantified by mass spectrometry, providing valuable insights into metabolic pathways and fluxes.
Experimental Protocol: Quantification of 4-Pentynoic Acid in Plasma
This protocol provides a validated methodology for using 4-Pentynoic Acid-d4 as an internal standard for the LC-MS/MS quantification of 4-Pentynoic Acid in a plasma matrix.
5.1. Materials and Reagents
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4-Pentynoic Acid (analyte standard)
-
4-Pentynoic Acid-d4 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Control plasma (e.g., rat plasma)
5.2. Preparation of Solutions
-
Primary Stocks (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in ACN.
-
Calibration Standards: Serially dilute the analyte primary stock with ACN:Water (1:1) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with ACN.
5.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Spiking Solution (100 ng/mL) to every tube.
-
Add 200 µL of cold ACN (containing 0.1% FA) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
5.4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% FA.[9]
-
Mobile Phase B: ACN + 0.1% FA.[9]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-Pentynoic Acid: Q1 m/z 97.1 -> Q3 m/z 55.1
-
4-Pentynoic Acid-d4: Q1 m/z 101.1 -> Q3 m/z 59.1
-
Caption: Key steps in the analytical protocol for quantification.
Safety, Handling, and Storage
4-Pentynoic Acid-d4, like its parent compound, must be handled with care as it is classified as a corrosive substance.
-
Hazard Identification: Causes severe skin burns and eye damage.[6][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from air and moisture.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.
Conclusion
4-Pentynoic Acid-d4 is a specialized but indispensable tool for researchers engaged in quantitative bioanalysis and metabolic studies. Its value is derived directly from the strategic placement of deuterium atoms, which provides a mass shift for MS detection without altering its chemical behavior. When used as an internal standard, it ensures the highest levels of accuracy and precision in LC-MS assays, making it a critical component in pharmaceutical development, clinical chemistry, and advanced scientific research. Proper understanding of its properties, handling requirements, and analytical application is key to leveraging its full potential.
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